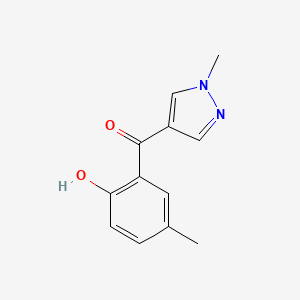
(2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone, also known as HMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrazolones and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper and iron. This complex formation results in a change in the fluorescence properties of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone, which can be used to detect and quantify the metal ions. (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone has also been found to exhibit antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
(2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone has been found to exhibit a range of biochemical and physiological effects. In addition to its fluorescent properties and antioxidant activity, (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may contribute to the potential therapeutic applications of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone is its high selectivity and sensitivity towards metal ions such as copper and iron. This makes it a valuable tool for the detection and quantification of these ions in biological samples. (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone. One area of interest is the development of new drugs based on the structure of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone for the treatment of various diseases such as cancer and Alzheimer's disease. Another area of interest is the development of new fluorescent probes based on the structure of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone for the detection of other metal ions and biomolecules. Finally, further studies are needed to fully understand the mechanism of action of (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone and its potential therapeutic applications.
Synthesis Methods
(2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 1-methyl-1H-pyrazol-4-amine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield the final product, (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone.
Scientific Research Applications
(2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone has been studied for its potential applications in various fields of scientific research. One of the major areas of interest has been its use as a fluorescent probe for the detection of metal ions such as copper and iron. (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone has been found to exhibit high selectivity and sensitivity towards these metal ions, making it a valuable tool for the detection and quantification of these ions in biological samples. (2-Hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone has also been studied for its potential applications in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
(2-hydroxy-5-methylphenyl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-11(15)10(5-8)12(16)9-6-13-14(2)7-9/h3-7,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOUZWYBHOTIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B7527655.png)

![2-bromo-5-methoxy-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7527658.png)

![2-methyl-N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B7527681.png)
![3-[(2,5-Difluorophenyl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazol-2-one](/img/structure/B7527689.png)
![N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7527703.png)
![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)
![5-(2-methylpropyl)-2-(1-methylpyrazol-4-yl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7527723.png)
![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)

![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)